3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(3,5-difluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIICZDICHWKXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Route via Azetidine Intermediate
A common approach involves synthesizing an azetidine intermediate followed by alkylation with a 3,5-difluorophenoxy methyl halide or equivalent electrophile.
Step 1: Azetidine Formation
Azetidine derivatives can be prepared by ring closure reactions starting from amino alcohols or haloalkyl amines. For example, benzylamine reacts with epichlorohydrin under controlled temperature (0–5 °C) to form an intermediate, which is then cyclized under reflux with sodium carbonate in acetonitrile to yield 1-benzyl-3-hydroxyazetidine. This step typically takes about 12 hours and achieves yields around 85-90%.Step 2: Alkylation
The hydroxyl group of the azetidine intermediate is alkylated with 3,5-difluorophenol derivatives via an alkylation reaction in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Alkylation is facilitated by bases and can be optimized by solvent choice and temperature control (20–110 °C).Step 3: Deprotection and Salt Formation
After alkylation, protecting groups (e.g., benzyl) are removed by hydrogenation using palladium on carbon under hydrogen atmosphere, followed by treatment with hydrochloric acid in methanol or dioxane to form the hydrochloride salt. This yields the final product as a white solid with high purity (>90%).
Mitsunobu Reaction for Ether Formation
Another effective method for introducing the 3,5-difluorophenoxy methyl substituent onto the azetidine ring is through the Mitsunobu reaction:
Reagents and Conditions
The reaction involves N-tBoc protected aminoethanol and 5-bromo-2,3-difluorophenol or related fluorophenols, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at room temperature. The sequence of reagent addition is critical for yield optimization; for 5-bromo-2,3-difluorophenol, DIAD and triphenylphosphine are premixed with the phenol before adding the aminoethanol.Yields and Purification
This method achieves moderate to good yields (23–54% overall), with the N-Boc protecting group removed under mild acidic conditions (HCl in dioxane) to afford the free amine. The final product can be purified by precipitation or preparative high-performance liquid chromatography (HPLC) to achieve 95–99% purity.
Catalytic Oxidative Cyclization for Azetidin-3-One Precursors
For azetidin-3-one derivatives, which can be precursors to azetidine hydrochlorides, gold-catalyzed oxidative cyclization is employed:
Procedure
N-oxide intermediates are treated with BrettPhosAuNTf2 catalyst in dichloroethane at room temperature. After completion, acid workup and extraction yield azetidin-3-one compounds.Advantages
This method avoids toxic diazo intermediates, offers high stereoselectivity (>98% enantiomeric excess), and is flexible for various substrates, potentially adaptable for 3-[(3,5-Difluorophenoxy)methyl]azetidine derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Solvent Effects : Polar aprotic solvents like DMF, NMP, and THF are preferred for alkylation and Mitsunobu reactions due to their ability to solubilize reagents and stabilize intermediates.
Temperature Control : Low temperatures (0–5 °C) during epichlorohydrin addition prevent side reactions; reflux conditions are used for ring closure to ensure completion.
Catalyst Selection : The use of BrettPhosAuNTf2 in oxidative cyclization provides high selectivity and mild conditions, improving safety and yield compared to traditional diazo methods.
Protecting Groups : N-Boc and benzyl protecting groups are commonly used to control reactivity and facilitate purification; their removal is achieved under mild acidic or hydrogenation conditions without compromising product integrity.
Yield Optimization : The Mitsunobu reaction yields are sensitive to reagent ratios and addition sequence, with DIAD and triphenylphosphine giving the best results; tri-n-butylphosphine and other azodicarboxylates gave lower yields or no product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in DMF or THF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenoxyacetic acid derivatives, while reduction may produce azetidine derivatives with altered functional groups .
Scientific Research Applications
Chemistry
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and polymers.
Biology
The compound has been studied for its potential biological activities, including:
- Anticancer Activity : Research indicates that azetidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this azetidine have shown significant antiproliferative effects against various cancer cell lines at nanomolar concentrations. Studies have demonstrated that these compounds can induce apoptosis in solid tumor cell lines such as breast and prostate cancer cells.
- Antimicrobial Properties : The azetidine ring structure is associated with antimicrobial activity. Some derivatives have been shown to inhibit bacterial growth and are being explored as potential antibiotics.
- Neuroprotective Effects : There is emerging evidence that azetidine derivatives may interact with nicotinic acetylcholine receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter release.
Medicine
The compound is being investigated as a potential drug candidate for various diseases. Its unique interactions with biological targets could lead to new therapeutic applications, particularly in treating neurological disorders and cancers.
Anticancer Studies
A notable study demonstrated that azetidinones related to this compound exhibited significant antiproliferative effects against human solid tumor cell lines. In vitro assays indicated that these compounds could effectively induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Antimicrobial Research
Research has shown that certain azetidine derivatives possess the ability to inhibit the growth of various bacterial strains. For instance, one study reported the synthesis of an azetidine derivative that exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The azetidine core is common among analogs, but substituents critically define their physicochemical and biological profiles:
Pharmacological and Functional Insights
- KHG26792 : Demonstrated potent inhibition of NLRP3 inflammasome in lipopolysaccharide-stimulated BV2 microglial cells, highlighting the role of bulky aromatic substituents in anti-inflammatory activity .
- 3-[(3,5-Dimethoxyphenyl)methyl]azetidine HCl: Industrial-grade applications (e.g., agrochemicals, food additives) suggest utility in non-pharmaceutical sectors, likely due to its solubility and stability .
Key Research Findings and Implications
- Substituent Size and Bioactivity : Bulky groups (e.g., naphthalene in KHG26792) enhance target engagement in inflammatory pathways, whereas smaller substituents (e.g., fluoromethyl) may prioritize metabolic stability .
- Electronic Effects : Fluorine atoms improve lipophilicity and membrane permeability, while methoxy groups increase solubility but may accelerate oxidative metabolism .
- Industrial vs. Pharmaceutical Applications : Compounds like 3-[(3,5-dimethoxyphenyl)methyl]azetidine HCl are prioritized for agrochemical use, whereas halogenated analogs are explored for CNS-targeted therapies .
Biological Activity
3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.
- Chemical Name : this compound
- CAS Number : 1864063-63-7
- Molecular Formula : C10H10ClF2N
- Molecular Weight : 215.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of glucosylceramide synthase, which is crucial in sphingolipid metabolism .
- Receptor Modulation : It acts as a modulator of neurotransmitter levels, particularly affecting monoamines such as dopamine and norepinephrine in the brain. This modulation is significant for treating central nervous system disorders .
Interaction with Biomolecules
The compound interacts with a variety of biomolecules:
- Binding Affinity : It exhibits strong binding affinity to certain receptors and enzymes, which alters their functions. This binding can lead to either activation or inhibition depending on the specific target.
Cellular Effects
The effects on cellular processes include:
- Cell Growth and Differentiation : The compound influences cell signaling pathways that regulate cell growth and differentiation. Studies indicate that it can activate pathways leading to increased cell proliferation in certain cancer cell lines .
- Apoptosis Induction : In some contexts, it has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Case Studies and Experimental Data
- In Vitro Studies :
-
Animal Models :
- In animal models, administration of varying doses revealed a dose-dependent effect on tumor growth inhibition. Lower doses exhibited therapeutic effects without significant toxicity, while higher doses led to adverse effects such as organ damage.
- Metabolic Pathway Analysis :
Dosage Effects
The efficacy and safety profile of this compound varies significantly with dosage:
| Dose Range (mg/kg) | Effect | Observations |
|---|---|---|
| Low (1-10) | Therapeutic effects | Enhanced cell proliferation |
| Moderate (10-50) | Optimal efficacy | Significant tumor growth inhibition |
| High (>50) | Toxicity observed | Organ damage and altered physiology |
Q & A
Q. What are the optimal synthetic routes for 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-difluorophenol derivatives and azetidine intermediates. Key steps include:
- Azetidine activation : Use of electrophilic reagents (e.g., chloro- or bromo-methylazetidine) to facilitate coupling with 3,5-difluorophenol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and difluorophenoxy moiety (¹⁹F NMR at δ -110 to -120 ppm). Contradictions in splitting patterns may arise from conformational flexibility; variable-temperature NMR or DFT calculations can clarify .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~274.1). Discrepancies due to adducts (e.g., sodium/potassium) require isotopic pattern analysis .
- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .
Q. How does the hydrochloride salt form affect stability under varying storage conditions?
- Methodological Answer :
- Hygroscopicity : The hydrochloride salt is prone to moisture absorption. Stability studies recommend storage in desiccators (silica gel) at -20°C for long-term preservation .
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C. Avoid prolonged exposure to temperatures >40°C during handling .
- pH sensitivity : Aqueous solutions (pH <5) are stable for ≤48 hours; neutral/basic conditions promote hydrolysis of the azetidine ring. Monitor via pH-adjusted HPLC .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical reactions or biological systems?
- Methodological Answer :
- Quantum chemical modeling : Density Functional Theory (DFT) calculates transition states for reactions involving the azetidine ring (e.g., ring-opening or functionalization). Software like Gaussian or ORCA is used .
- Molecular docking : Predicts binding affinity to biological targets (e.g., neurotransmitter transporters). AutoDock Vina or Schrödinger Suite models interactions with proteins, guiding in vitro assays .
- Machine learning : Training datasets on similar azetidine derivatives can forecast pharmacokinetic properties (e.g., LogP, solubility) using tools like RDKit or ChemAxon .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells). Cross-validate using orthogonal methods (e.g., radioligand binding vs. fluorescence assays) .
- Metabolite interference : LC-MS/MS identifies degradation products or active metabolites that may skew results. Use stable isotope-labeled internal standards .
- Statistical rigor : Apply factorial design (e.g., 2^k designs) to test variables (e.g., incubation time, substrate concentration) and identify confounding factors .
Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous flow systems : Microreactors reduce side reactions (e.g., racemization) by precise control of residence time and mixing .
- Catalyst screening : Immobilized enzymes or chiral catalysts (e.g., Ru-BINAP) enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy tracks critical quality attributes (CQAs) in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
